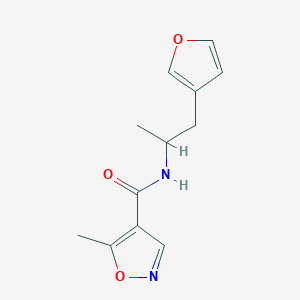

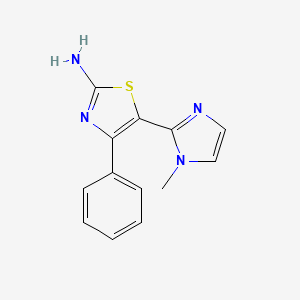

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, also known as DMTPA, is a synthetic compound derived from the amino acid tryptamine. It is a powerful psychoactive substance with a wide range of pharmacological effects. DMTPA has been used in scientific research for its ability to modulate the activity of the central nervous system, as well as its potential to treat a variety of neurological conditions.

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research around (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine primarily focuses on its synthesis and application in creating diverse chemical compounds. For example, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine showcases a method of creating a variety of derivatives from furan compounds, highlighting the versatility of furan-based structures in chemical synthesis (El-Essawy & Rady, 2011).

Applications in Organic Synthesis

Further research demonstrates the compound's utility in organic synthesis. For instance, the non-iterative asymmetric synthesis of C15 polyketide spiroketals from 2,2'-methylenebis[furan] illustrates the application of furan derivatives in the synthesis of complex organic molecules with high stereo- and enantioselectivity, which could be crucial for pharmaceutical synthesis and natural product synthesis (Meilert, Pettit, & Vogel, 2004).

Chemical Reactions and Transformations

Additionally, the exploration of reactions and transformations is significant. The synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran showcases the reactivity of furan and pyran derivatives under specific conditions to form new condensed cyclic systems, providing insights into the chemical behavior and potential applications of these compounds in material science and organic chemistry (Arsen'eva & Arsen'ev, 2009).

Polymerization and Material Science Applications

The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrates the compound's role in creating a wide range of structurally diverse molecules, potentially useful in polymerization and material science applications (Roman, 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for '(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine' involves the reaction of 2,2-dimethyltetrahydrofuran-4-carbaldehyde with furfurylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2,2-dimethyltetrahydrofuran-4-carbaldehyde", "furfurylamine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethyltetrahydrofuran-4-carbaldehyde and furfurylamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Quench the reaction by adding water or an acid such as hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |

CAS RN |

759452-40-9 |

Product Name |

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine |

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.289 |

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine |

InChI |

InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3 |

InChI Key |

XRTVEWAIEMXKTN-UHFFFAOYSA-N |

SMILES |

CC1(CC(CCO1)NCC2=CC=CO2)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2620618.png)

![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2620619.png)

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B2620622.png)

![N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2620623.png)

![2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2620630.png)

![2-[(3-Nitrophenyl)methyl]-6-(2,4,5-trimethylphenyl)pyridazin-3-one](/img/structure/B2620634.png)

![(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2620636.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2620639.png)